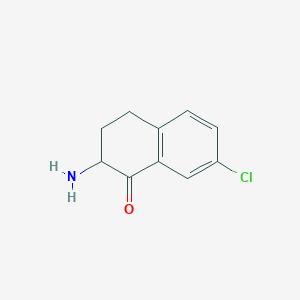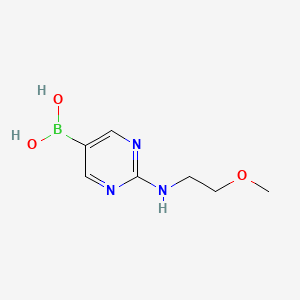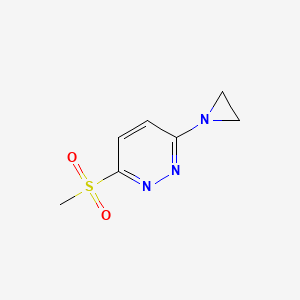
2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-7-クロロ-3,4-ジヒドロナフタレン-1(2H)-オンは、ナフタレン誘導体のクラスに属する化合物です。 これらの化合物は、医薬品化学、有機合成、材料科学など、さまざまな分野で多様な用途があることで知られています。
2. 製法
合成経路と反応条件
2-アミノ-7-クロロ-3,4-ジヒドロナフタレン-1(2H)-オンの合成は、通常、ナフタレン誘導体の塩素化とそれに続くアミノ化を伴います。 反応条件には、チオニルクロリドや五塩化リンなどの塩素化剤の使用が含まれる場合があり、アミノ化は、制御された温度と圧力条件下でアンモニアまたはアミン誘導体を使用して達成できます。
工業的製造方法
この化合物の工業的製造方法は、大規模な塩素化とアミノ化プロセスを伴い、一貫した品質と収率を確保するために連続フロー反応器を使用する可能性が高いです。 触媒と最適化された反応条件の使用は、効率を最大化し、副生成物を最小限に抑えるために不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of a naphthalene derivative followed by amination. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
化学反応の分析
反応の種類
酸化: この化合物は、酸化反応を受けてさまざまな酸化誘導体になります。
還元: 還元反応は、化合物を還元型に変換できます。
置換: クロロ基は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 水酸化物イオンやアミンなどの求核剤を置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はナフトキノン誘導体を生成する可能性があり、一方、還元はジヒドロナフタレン誘導体を生成する可能性があります。
4. 科学研究への応用
化学: 有機合成および新しい化学反応の開発における中間体として使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について調査されています。
医学: 新しい医薬品の開発のためのリード化合物として検討されています。
産業: 染料、顔料、その他の工業用化学品の製造に使用されます。
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
2-アミノ-7-クロロ-3,4-ジヒドロナフタレン-1(2H)-オンの作用機序は、その特定の用途によって異なります。 医薬品化学では、酵素や受容体などの特定の分子標的に作用し、その活性を調節して治療効果をもたらす可能性があります。 含まれる経路には、酵素活性の阻害、受容体結合、または細胞シグナル伝達プロセスの干渉が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
2-アミノ-3,4-ジヒドロナフタレン-1(2H)-オン: クロロ置換基がありません。
7-クロロ-3,4-ジヒドロナフタレン-1(2H)-オン: アミノ基がありません。
2-アミノ-7-クロロナフタレン: ジヒドロ官能基がありません。
独自性
2-アミノ-7-クロロ-3,4-ジヒドロナフタレン-1(2H)-オンは、アミノ基とクロロ基の両方が存在するため、その反応性と潜在的な用途に影響を与える可能性があります。 これらの官能基の組み合わせは、その生物活性を高め、有機合成における貴重な中間体にする可能性があります。
類似化合物との比較
Similar Compounds
2-Amino-3,4-dihydronaphthalen-1(2H)-one: Lacks the chloro substituent.
7-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the amino group.
2-Amino-7-chloronaphthalene: Lacks the dihydro functionality.
Uniqueness
2-Amino-7-chloro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the amino and chloro groups, which can influence its reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
2-amino-7-chloro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1,3,5,9H,2,4,12H2 |
InChIキー |
QAQBEXXUWKWCMQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=O)C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B11900391.png)
![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11900397.png)





![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)





